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Compound of Interest

Compound Name: 5-Chlorotubercidin

Cat. No.: B15481810

. Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, biological
activity, and relevant experimental protocols for 5-Chlorotubercidin. While specific data for 5-
Chlorotubercidin is limited in publicly available literature, this document focuses on the closely
related and well-characterized analog, 5-lodotubercidin, which is expected to exhibit similar
biochemical behavior due to the analogous halogen substitution at the 5-position of the
pyrrolo[2,3-d]pyrimidine core.

Core Chemical Properties

The fundamental chemical properties of 5-lodotubercidin are summarized below. These values
provide a foundational understanding of the molecule for experimental design and
interpretation.

Property

Value

Source

CAS Number

24386-93-4

[1]

Molecular Formula

C11H13IN4Oa

[1]

Molecular Weight 392.15 g/mol [1]

Solubility Soluble to 50 mM in DMSO [1][2]13]

Storage Store at -20°C [1]
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Biological Activity and Mechanism of Action

5-lodotubercidin is a potent inhibitor of several kinases, with its primary and most characterized
target being Adenosine Kinase (ADK).[4][5] Its mechanism of action is primarily attributed to its
structural similarity to adenosine, allowing it to compete for the ATP-binding site of kinases.

Quantitative Inhibition Data

The inhibitory activity of 5-lodotubercidin against various kinases has been quantified and is
presented in the table below.

Target Enzyme ICso0 Value
Adenosine Kinase (ADK) 26 nM[1][2][3][5]
Casein Kinase 1 (CK1) 0.4 pM[1][2]
Insulin Receptor Tyrosine Kinase 3.5 uM[1][2]
Phosphorylase Kinase 5-10 uM[1][2]
Protein Kinase A (PKA) 5-10 uM[1][2]
Casein Kinase 2 (CK2) 10.9 uM[1][2]
Protein Kinase C (PKC) 27.7 uM[1][2]

Signaling Pathway Modulation

The inhibitory action of 5-lodotubercidin on key cellular kinases leads to the modulation of
critical signaling pathways. A primary consequence of Adenosine Kinase inhibition is the
localized increase in adenosine levels, which can subsequently impact a variety of downstream
pathways. Furthermore, its genotoxic properties can trigger DNA damage response pathways.
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Caption: Inhibition of Adenosine Kinase by 5-lodotubercidin and subsequent cellular effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of 5-
Chlorotubercidin and its analogs. Below are representative protocols for key experiments.

Synthesis of Tubercidin Analogs

The synthesis of 5-halogenated tubercidin analogs generally involves the coupling of a
substituted pyrrolo[2,3-d]pyrimidine base with a protected ribose derivative. A general workflow
is outlined below.
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Caption: General workflow for the synthesis of 5-halogenated tubercidin analogs.

A specific example is the synthesis of 5-fluorotubercidin, which involves the electrophilic
fluorination of 4-chloropyrrolo[2,3-d]pyrimidine, followed by a modified Vorbruggen procedure
for glycosylation with tetra-O-acetylribose, and subsequent deprotection with ammonia.[6] A
similar strategy can be adapted for the synthesis of 5-Chlorotubercidin.

Adenosine Kinase Inhibition Assay

The inhibitory effect of 5-lodotubercidin on adenosine kinase can be determined using a variety
of assay formats. A common method is a coupled-enzyme spectrophotometric assay.
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Principle: The activity of adenosine kinase is coupled to the oxidation of NADH by lactate
dehydrogenase and pyruvate kinase. The decrease in absorbance at 340 nm, corresponding to
NADH oxidation, is proportional to the adenosine kinase activity.

Protocol Outline:

e Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCI, MgClz, ATP,
phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

e Enzyme and Inhibitor Incubation: Add adenosine kinase to the reaction mixture in the
presence and absence of varying concentrations of 5-lodotubercidin.

e Initiation of Reaction: Start the reaction by adding the substrate, adenosine.

» Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a
spectrophotometer.

» Data Analysis: Calculate the initial reaction velocities and determine the 1Cso value by
plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of 5-lodotubercidin on cancer cell lines, a colorimetric MTT
assay can be employed.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple
formazan product. The amount of formazan produced is proportional to the number of viable
cells.

Protocol Outline:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of 5-lodotubercidin for a
specified duration (e.g., 24, 48, or 72 hours).
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e MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for
formazan crystal formation.

e Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance of the purple solution at approximately
570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to an untreated control and
determine the ICso value.[7][8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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